4-Ethyl-3-hydroxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Ethyl-3-hydroxybenzoic acid often involves steps such as esterification, oxidation, and hydrolysis. For example, the synthesis of related compounds might start from basic aromatic acids or esters, undergoing processes like alkylation, oxidation, or coupling reactions to introduce various functional groups (Wang Yu, 2008). Another method involves using 4-methylcatechol as raw material, through oxidation and esterification reactions, to synthesize derivatives of dihydroxybenzoic acid, showcasing the versatility of synthetic routes for these compounds (Zhou Shi-yan, 2014).

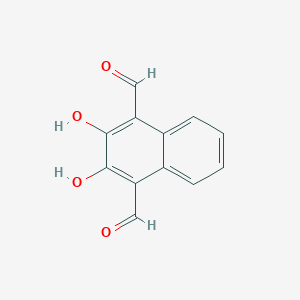

Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-hydroxybenzoic acid and its derivatives can be elucidated using techniques such as IR, 1H NMR, and 13C NMR. These compounds can crystallize in various forms, revealing the arrangement of functional groups and the overall geometry of the molecule. For instance, the crystal structure analysis provides insights into the planar geometric structure with slight deviations and intermolecular hydrogen bonding (سعید Menati et al., 2020).

Chemical Reactions and Properties

Hydroxybenzoic acids undergo a variety of chemical reactions, reflecting their reactivity towards esterification, oxidation, and formation of coordination compounds. They can form supramolecular assemblies through hydrogen bonding, showcasing their potential for creating complex molecular structures (S. Varughese & V. Pedireddi, 2005). The reactivity of these acids also includes their participation in the synthesis of polymers and coordination polymers, highlighting their chemical versatility.

Wissenschaftliche Forschungsanwendungen

-

Food, Cosmetics, and Pharmacy

- Field : Biotechnology

- Application : 4-HBA has potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Methods : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

- Results : Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

-

Manufacturing of High-Performance Liquid Crystal Polymers (LCPs)

- Field : Thermoplastic Industry

- Application : 4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

- Methods : The current production of 4-HBA is entirely based on petroleum-derived chemicals .

- Results : The development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis has been necessitated due to the limited raw material availability and high costs, together with environmental concerns .

-

Synthesis of Parabens

- Field : Cosmetics, Pharmaceuticals, Food and Beverages

- Application : 4-HBA can be used for synthesis of parabens such as ethyl 4-hydroxybenzoate and methyl 4-hydroxybenzoate, which serve as preservatives in cosmetics, pharmaceuticals and in food and beverages .

- Methods : The details of the synthesis process are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Biosynthesis of Value-Added Compounds

- Field : Biotechnology

- Application : 4-HBA serves as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .

- Methods : Synthetic biology and metabolic engineering approaches are used for the biosynthesis of these compounds .

- Results : The development of these biosynthetic techniques has enabled the production of high-value bioproducts to meet increasing demand .

-

Manufacture of Germicides, Plasticizers, Preservatives, Light Stabilizers, Petroleum Additives, Pharmaceuticals

- Field : Chemical Industry

- Application : 3-Hydroxybenzoic acid, which is structurally similar to 4-Ethyl-3-hydroxybenzoic acid, is used as an intermediate in the manufacture of germicides, plasticizers, preservatives, light stabilizers, petroleum additives, pharmaceuticals, and plasticizer .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of Azo Dyes and Herbicide Fomesafen

- Field : Chemical Industry

- Application : 3-Hydroxybenzoic acid can also be used for the synthesis of azo dyes and herbicide fomesafen .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Preparation of Parabens

- Field : Cosmetics

- Application : 4-HBA is primarily known as the basis for the preparation of its esters, known as parabens, which are used as preservatives in cosmetics and some ophthalmic solutions .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Intermediate in Chemical Industry

- Field : Chemical Industry

- Application : 3-Hydroxybenzoic acid is used as an intermediate in the manufacture of germicides, plasticizers, preservatives, light stabilizers, petroleum additives, pharmaceuticals, and plasticizer .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of Azo Dyes and Herbicide Fomesafen

- Field : Chemical Industry

- Application : 3-Hydroxybenzoic acid can also be used for the synthesis of azo dyes and herbicide fomesafen .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Ethyl-3-hydroxybenzoic acid should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate safety measures such as wearing protective equipment and ensuring adequate ventilation are advised .

Eigenschaften

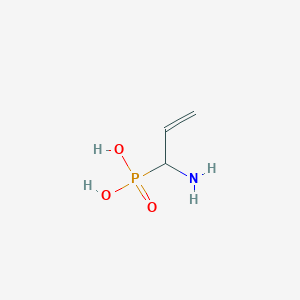

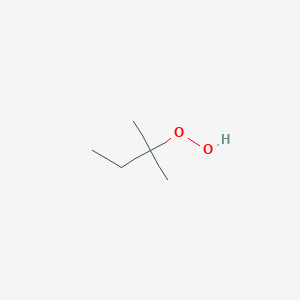

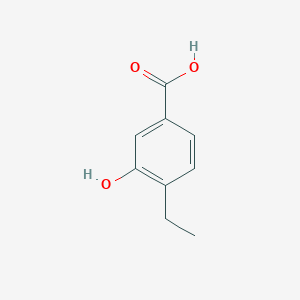

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-hydroxybenzoic acid | |

CAS RN |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.